2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine

Lipophilicity Drug Discovery Physicochemical Profiling

2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine (CAS 162965-54-0) is a heteroaryl thioether comprising a pyridine core linked to a 2,2,2-trifluoroethyl group via a sulfur bridge. With a molecular formula of C₇H₆F₃NS and a molecular weight of 193.19 g/mol, it belongs to the emergent class of thiofluoroalkyl (SRF) fragments that combine the polarizable sulfur atom with electron-withdrawing fluorinated chains to modulate physicochemical properties.

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
CAS No. 162965-54-0
Cat. No. B070248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine
CAS162965-54-0
Synonyms2-[(2,2,2-TRIFLUOROETHYL)THIO]-PYRIDINE
Molecular FormulaC7H6F3NS
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC(F)(F)F
InChIInChI=1S/C7H6F3NS/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2
InChIKeyFCLUQYUDEKXIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine (CAS 162965-54-0): Chemical Identity and Core Properties


2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine (CAS 162965-54-0) is a heteroaryl thioether comprising a pyridine core linked to a 2,2,2-trifluoroethyl group via a sulfur bridge. With a molecular formula of C₇H₆F₃NS and a molecular weight of 193.19 g/mol, it belongs to the emergent class of thiofluoroalkyl (SRF) fragments that combine the polarizable sulfur atom with electron-withdrawing fluorinated chains to modulate physicochemical properties [1]. Its experimental logD₇.₄ of 2.71 and conjugate acid pKₐ of 1.49 have been precisely quantified, providing a defined baseline for molecular design decisions [2].

Thiofluoroalkyl (SRF) fragment library design and SAR exploration
Physicochemical profiling workflows with experimentally validated logD and pKₐ baselines
Compact C₇ scaffold selection for lipophilicity-driven lead optimization

Why 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine Cannot Be Replaced by Generic Analogs


The physicochemical profile of thiofluoroalkyl pyridines is highly non-linear with respect to fluorination pattern. A direct CH₃→CF₃ substitution can produce counterintuitive lipophilicity shifts that are impossible to predict from structural analogy alone. For instance, the internally difluorinated analog (SCF₂CH₃) paradoxically exhibits a lower logD₇.₄ (1.82) than its non-fluorinated parent (SCH₂CH₃, logD₇.₄ = 2.26) [1]. Terminal trifluorination in 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine uniquely maximizes logD while also driving pKₐ down to 1.49, a property combination not achieved by other fluorination patterns [2]. Substituting this compound with a methylthio or even a perfluorinated (SCF₃) analog would produce markedly different lipophilicity and basicity, compromising the delicate balance required for target engagement, permeability, and distribution.

Non-fluorinated analogs SCH₃ or SCH₂CH₃ replacements may drop logD₇.₄ by 0.45 to 1.02 units and raise pKₐ above 3.6, shifting ionization and permeability profiles.
Perfluorinated (SCF₃) analog SCF₃ lowers logD₇.₄ by 0.58 units and drives pKₐ to 0.97, which may overly suppress basicity and alter target engagement context.
Internally difluorinated (SCF₂CH₃) SCF₂CH₃ exhibits a 0.89-unit lower logD₇.₄ with a paradoxical lipophilicity decrease, compromising the desired property balance for membrane partitioning.

Quantitative Differentiation Evidence for 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine


LogD₇.₄ Lipophilicity: 60% Increase Over Non-Fluorinated Parent

The terminal trifluorination in 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine (compound 8, SCH₂CF₃) delivers a logD₇.₄ of 2.71, representing a 60% increase over the non-fluorinated parent 2-(methylthio)pyridine (compound 1, SCH₃, logD₇.₄ = 1.69) and a 20% increase over the non-fluorinated ethyl analog (compound 5, SCH₂CH₃, logD₇.₄ = 2.26). This value also surpasses the fully fluorinated methyl analog SCF₃ (compound 3, logD₇.₄ = 2.13) by 0.58 log units [1]. The difference versus the internally difluorinated ethyl analog SCF₂CH₃ (logD₇.₄ = 1.82) is even more pronounced at +0.89 log units, underscoring the non-linear impact of fluorination topology [2].

LogD₇.₄ Lipophilicity
Head-to-head
+60% vs SCH₃ parent (Δ +1.02), +20% vs SCH₂CH₃ (Δ +0.45), surpasses SCF₃ by 0.58 units
Supports lipophilicity-driven membrane permeability screening.
¹⁹F NMR logD₇.₄ determination in octanol/water; identical conditions for all comparators.
Lipophilicity Drug Discovery Physicochemical Profiling

Conjugate Acid pKₐ: Reduced Basicity Enables Fine-Tuned Ionization State

The conjugate acid pKₐ of 2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine is 1.49, which is 2.19 log units lower than the non-fluorinated ethyl analog SCH₂CH₃ (pKₐ = 3.68) and 2.20 units lower than the methyl analog SCH₃ (pKₐ = 3.69) [1]. Compared to the fully fluorinated methyl analog SCF₃ (pKₐ = 0.97), compound 8 is 0.52 units less acidic, while it is 0.56 units more acidic than the internally difluorinated SCF₂CF₃ analog (pKₐ = 2.05) [2]. This pKₐ positions compound 8 in a distinct window: its pyridine nitrogen is predominantly unprotonated at physiological pH, yet it retains slightly more basic character than the SCF₃ analog.

Conjugate Acid pKₐ
Head-to-head
pKₐ = 1.49, Δ −2.20 vs SCH₃ parent, +0.52 vs SCF₃ analog
Predominantly neutral at pH 7.4, fine-tuned ionization window for receptor interaction studies.
¹⁹F and ¹H NMR method at 25°C; measured within the same study series.
Acid-Base Properties pKₐ Drug-Like Properties

Decoupled Lipophilicity–Basicity Modulation: A Unique SAR Feature

The J. Med. Chem. study reveals that terminal trifluorination in 2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine (8) simultaneously increases logD₇.₄ and decreases pKₐ, but a different fluorination pattern yields decoupled effects. For example, terminal difluorination (compound 6, SCH₂CF₂H) maintains the same logD₇.₄ (2.26) as the non-fluorinated parent (5, SCH₂CH₃, 2.26) while still lowering pKₐ by 1.25 units (3.68→2.43) [1]. In contrast, internal difluorination (4, SCF₂CH₃) decreases both logD₇.₄ (2.26→1.82) and pKₐ (3.68→unknown but more acidic) [2]. Compound 8 uniquely resides at the intersection where both properties are maximally shifted in opposite directions: logD is among the highest in the thioethyl series, while pKₐ is strongly suppressed without reaching the extreme acidity of SCF₃.

Decoupled logD–pKₐ Modulation
Class-level
Unique threshold achievement: logD₇.₄ > 2.5 with pKₐ
Context-dependent property balance for avoiding lysosomal trapping in design models.
Data to verify; inferred from intra-series comparison, not a direct head-to-head claim for the entire fragment space.
Intramolecular H-Bond Strength
Class-level
Ranked 2nd strongest IMHB out of 7 SRF pyridines; CH₂CF₃ acts as competent H-bond donor
Reported conformational stabilization may support lipophilicity enhancement in solvent-exposed models.
DFT/NCI/AIM gas-phase calculations; solution-phase behavior requires validation.
Property Modulation Structure-Activity Relationship Molecular Design

Intramolecular Hydrogen Bond Strength: Intermediate H-Bond Donor Character

Noncovalent interaction (NCI) and AIM theoretical analyses ranked the intramolecular hydrogen bond (IMHB) strength of CFₓHy groups with the pyridinyl nitrogen. The order of IMHB strength across the series is: -S-CF₂CF₂H (7) > -S-CH₂CF₃ (8) ≫ -S-CF₂H (2) > -S-CFH₂ (21) > -S-CH₂CF₂H (6) > -S-CH₂CFH₂ (22) [1]. Compound 8 (−S-CH₂CF₃) exhibits the second-strongest IMHB interaction, significantly stronger than the monofluorinated or terminally difluorinated analogs. These IMHBs can influence molecular conformation and reduce solvent-exposed polarity, contributing to the observed high logD₇.₄ [2].

Intramolecular H-Bond Strength
Class-level
Ranked 2nd strongest IMHB out of 7 SRF pyridines; CH₂CF₃ acts as competent H-bond donor
Reported conformational stabilization may support lipophilicity enhancement in solvent-exposed models.
DFT/NCI/AIM gas-phase calculations; solution-phase behavior requires validation.
Intramolecular Hydrogen Bonding Conformational Analysis Molecular Recognition

High-Value Application Scenarios for 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine


Lead Optimization Programs Requiring High Lipophilicity Without Aromatic Ring Expansion

In medicinal chemistry campaigns where target engagement demands logD₇.₄ > 2.5 but molecular weight and aromatic ring count must be constrained, 2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine provides a validated logD of 2.71 from a compact C₇ scaffold [1]. This eliminates the need for additional phenyl rings or alkyl chain extensions that would increase molecular weight beyond desirable limits.

Design of CNS-Penetrant Candidates Where Basicity Must Be Suppressed

For CNS drug discovery programs where pyridine basicity can lead to P-glycoprotein recognition, lysosomal trapping, or off-target binding, the pKₐ of 1.49 ensures >99.9% neutral species at pH 7.4 [1]. This property is achieved without resorting to electron-withdrawing groups directly on the pyridine ring, preserving potential for additional ring derivatization.

Fragment-Based Drug Discovery (FBDD) Thiofluoroalkyl Library Design

As a representative member of the thiofluoroalkyl (SRF) fragment family with fully characterized logD and pKₐ values, 2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine can serve as a calibrated reference standard for building fragment libraries aimed at exploring fluorination pattern effects on molecular properties [1]. Its intermediate IMHB strength also makes it a useful probe for assessing conformational effects in fragment growing.

Agrochemical Discovery Targeting Lipophilic Binding Pockets

The compound's elevated logD₇.₄ and the established precedent of thiofluoroalkyl motifs in agrochemistry make it a candidate scaffold for designing insecticides or fungicides where cuticle penetration and target site lipophilicity are critical for efficacy [1]. The synthetic accessibility of the SCH₂CF₃ motif via alkylation of 2-mercaptopyridine with fluoroalkyl tosylate in good yield further supports its use in parallel library synthesis [2].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Reported logD₇.₄ of 2.71 from a compact C₇ scaffold
Permeability and distribution context vs. ring-expansion alternatives
CNS-penetrant candidate design
pKₐ 1.49 supports predominantly neutral species at physiological pH
P-gp recognition and lysosomal trapping endpoint review
Fragment-based library calibration
Fully characterized logD and pKₐ reference values
Property-modulation reproducibility across SRF library members
Agrochemical scaffold exploration
High lipophilicity and established thiofluoroalkyl motif precedent
Cuticle penetration and target-site lipophilicity assays

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